Cas no 924829-16-3 (N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide)
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-propyl-4-(tetrazol-1-yl)benzamide
- N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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- Inchi: 1S/C11H13N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h3-6,8H,2,7H2,1H3,(H,12,17)
- InChI Key: FIAVMDRNRWCSCN-UHFFFAOYSA-N
- SMILES: C(NCCC)(=O)C1=CC=C(N2C=NN=N2)C=C1
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3375-2106-2μmol |
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
924829-16-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3375-2106-1mg |
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
924829-16-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3375-2106-2mg |
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
924829-16-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3375-2106-3mg |
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
924829-16-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3375-2106-4mg |
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide |
924829-16-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Recent Advances in the Study of N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS: 924829-16-3)
N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS: 924829-16-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by the presence of a tetrazole moiety, has been explored for its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its therapeutic potential.
One of the key areas of research involving N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is its role as a scaffold for the development of novel enzyme inhibitors. The tetrazole ring, a bioisostere for carboxylic acids, contributes to the compound's ability to interact with biological targets. Recent publications have highlighted its efficacy in inhibiting enzymes such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs), which are implicated in cardiovascular diseases and cancer progression, respectively. These findings underscore the compound's versatility as a pharmacophore.
In addition to its enzyme inhibitory properties, N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs). Computational docking studies and in vitro assays have demonstrated its affinity for certain GPCR subtypes, suggesting its utility in the design of targeted therapies for neurological and metabolic disorders. The compound's structural features, including the propyl side chain and the tetrazole ring, have been optimized to enhance binding affinity and selectivity.
Recent synthetic methodologies have also been developed to improve the yield and purity of N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide. Advances in green chemistry, such as microwave-assisted synthesis and catalytic methods, have streamlined its production, making it more accessible for preclinical studies. These innovations are critical for scaling up the compound's synthesis and ensuring its availability for further pharmacological evaluation.
Despite these promising developments, challenges remain in the clinical translation of N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Ongoing research aims to overcome these hurdles by exploring prodrug strategies and formulation technologies to enhance the compound's therapeutic profile.
In conclusion, N-propyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS: 924829-16-3) represents a promising candidate for drug development, with demonstrated potential in enzyme inhibition and receptor modulation. Continued research efforts are expected to further elucidate its mechanisms of action and expand its applications in treating various diseases. The compound's unique structural features and pharmacological properties position it as a valuable asset in the field of medicinal chemistry.
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